molecular formula C18H13FN4O3S2 B2629649 6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049365-38-9

6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide

Número de catálogo B2629649
Número CAS: 1049365-38-9
Peso molecular: 416.45
Clave InChI: RVDFTQUQWXZFFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a chemical compound . It has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues, which are structurally similar to the compound , has been reported . These compounds were synthesized and their antibacterial and antifungal activities were evaluated .

Aplicaciones Científicas De Investigación

Anticancer Potential

A chemical derivative of 6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide, specifically the 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, showed promising anticancer properties. The studies revealed significant cytotoxicity against leukemia cells, with certain derivatives inducing apoptosis, a form of programmed cell death critical in cancer treatment. The compound's cytotoxic mechanism was explored through FACS analysis, mitochondrial membrane potential, and DNA fragmentation studies, highlighting its potential as a chemotherapeutic agent (Karki et al., 2011).

BRAF Inhibition for Cancer Treatment

Similar structural derivatives of the compound, with 3-fluorophenyl at position 6 of imidazo[2,1-b]thiazole and a pyrimidine ring at position 5, were designed and synthesized. These derivatives demonstrated cytotoxic activity against colon cancer and melanoma cell lines, indicating their potential as BRAF inhibitors for cancer treatment. Compound 15h specifically exhibited a potent inhibitory effect against V600EBRAF, a mutation associated with various cancers (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antituberculosis Activity

Newly synthesized compounds bearing the imidazo[2,1-b]thiazole moiety were evaluated for antimicrobial activities against a range of pathogens, including Mycobacterium tuberculosis. Some compounds exhibited promising activities, suggesting the potential use of this chemical structure in developing new antimicrobial and antituberculosis agents (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Inflammatory Potential

Derivatives of imidazo[2,1-b][1,3]thiazine, structurally related to this compound, were synthesized and indicated as potential anti-inflammatory agents. The drug-like properties of these compounds were analyzed, and some showed promising pharmacological properties, indicating their potential for further research and development as anti-inflammatory drugs (Biointerface Research in Applied Chemistry, 2022).

Radiosensitizing Properties in Cancer Treatment

The compound's derivatives have been reported as effective radiosensitizers, particularly against liver cancer and melanoma cell lines. These compounds enhanced the effectiveness of radiation therapy by increasing DNA fragmentation, thereby acting as potent anticarcinogenic compounds (Majalakere et al., 2020).

Propiedades

IUPAC Name

6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S2/c19-12-3-1-11(2-4-12)15-9-23-16(10-27-18(23)22-15)17(24)21-13-5-7-14(8-6-13)28(20,25)26/h1-10H,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDFTQUQWXZFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.